molecular formula C10H8F3N3O B2469300 5-(3-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine CAS No. 1040724-29-5

5-(3-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine

Cat. No.: B2469300
CAS No.: 1040724-29-5
M. Wt: 243.189
InChI Key: CIUDAARPGVJWLG-UHFFFAOYSA-N
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Description

5-(3-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine is a high-value chemical intermediate with the molecular formula C 10 H 8 F 3 N 3 O . This compound features a pyrazol-3-amine scaffold linked to a phenyl ring modified with a trifluoromethoxy group, a combination that offers significant potential for researchers in medicinal and agrochemical development. The trifluoromethoxy substituent is known to enhance key properties such as metabolic stability, lipophilicity, and membrane permeability, making it a privileged structure in the design of bioactive molecules . The primary research application of this compound is as a versatile building block for the synthesis of more complex molecules. Its structure presents two key sites for chemical modification: the aromatic amine group on the pyrazole ring and the NH moiety, allowing for a wide range of derivatization and structure-activity relationship (SAR) studies. While a specific mechanism of action is not defined for the base compound itself, its value lies in its utility as a precursor for generating libraries of compounds for high-throughput screening in drug discovery campaigns. It is particularly relevant in the development of potential kinase inhibitors, GPCR ligands, and other biologically active targets where the pyrazole core is prevalent. This product is intended for research and further manufacturing purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

5-[3-(trifluoromethoxy)phenyl]-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O/c11-10(12,13)17-7-3-1-2-6(4-7)8-5-9(14)16-15-8/h1-5H,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUDAARPGVJWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group onto a phenyl precursor . The phenyl precursor is then subjected to cyclization reactions to form the pyrazole ring, followed by amination to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The trifluoromethoxy group and the amine group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Biological Activities

Research indicates that 5-(3-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine exhibits significant biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease processes.

Anticancer Activity

Recent studies have demonstrated that this compound acts as a potent inhibitor of PRMT5 (protein arginine methyltransferase 5), which is implicated in tumor growth and progression. In vitro assays showed that it effectively inhibits cell proliferation in several cancer cell lines, including breast and lung cancers.

Case Study: PRMT5 Inhibition

  • Objective : Evaluate the anticancer potential of this compound.
  • Method : Cell viability assays were performed on MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines.
  • Results : The compound exhibited IC50 values of 12 µM and 15 µM, respectively, indicating strong inhibitory effects on cell growth.

Neuroprotective Effects

The compound has also shown promise in neuroprotection by inhibiting histone deacetylase (HDAC6), which plays a role in neurodegenerative diseases. This inhibition may lead to reduced neuroinflammation and improved neuronal survival.

Table 2: Neuroprotective Studies of this compound

Study TypeModel UsedOutcomeReference
In vitroNeuronal cell linesReduced apoptosis by 30%
In vivoMouse modelImproved cognitive function

Potential Therapeutic Uses

Given its biological activities, there are several potential therapeutic applications for this compound:

Cancer Therapy

The ability to inhibit PRMT5 suggests its use as a targeted therapy for specific cancers, potentially in combination with other treatments to enhance efficacy while minimizing side effects.

Treatment of Neurodegenerative Disorders

Due to its neuroprotective properties, the compound may be developed into a treatment for conditions such as Alzheimer's disease or multiple sclerosis.

Mechanism of Action

The mechanism of action of 5-(3-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological targets. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrazole-3-amine derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Biological/Physicochemical Notes
5-(3-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine - 3-(Trifluoromethoxy)phenyl at C5
- NH₂ at C3
C₁₀H₈F₃N₃O 243.19 Reference compound Enhanced metabolic stability due to -OCF₃; moderate logP (~2.8) .
1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS 1226291-40-2) - 3-Chlorophenyl at C1
- CF₃ at C3
- NH₂ at C5
C₁₀H₇ClF₃N₃ 261.63 Chlorine vs. trifluoromethoxy; substituent positions differ Higher lipophilicity (logP ~3.2) due to Cl and CF₃; potential for improved membrane permeability but increased toxicity risks .
4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine - 4-(Trifluoromethyl)phenyl at C4
- NH₂ at C3
C₁₀H₈F₃N₃ 227.17 Trifluoromethyl (-CF₃) vs. trifluoromethoxy (-OCF₃); para vs. meta substitution -CF₃ increases electron withdrawal but reduces hydrogen-bonding capacity compared to -OCF₃; lower solubility in polar solvents .
3-Methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine - Methyl at C3
- NH₂ at C5
C₁₁H₁₁F₃N₃O 258.22 Methyl substitution at pyrazole C3 vs. amino group at C3 Increased steric bulk reduces hydrogen-bonding potential; higher logP (~3.5) due to methyl group .
4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine - Partially saturated pyrazole ring C₁₀H₁₀F₃N₃ 229.20 Reduced aromaticity due to dihydro-pyrazole Improved metabolic stability but reduced planar geometry for target binding; potential for CNS applications .

Biological Activity

5-(3-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. The incorporation of a trifluoromethoxy group enhances the compound's lipophilicity and stability, facilitating its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Trifluoromethoxy group : Enhances lipophilicity and stability.
  • Phenyl ring : Provides a platform for further substitutions.
  • Pyrazole ring : Contributes to the biological activity through its nitrogen-containing heterocycle.

The mechanism of action for this compound primarily involves:

  • Interaction with Enzymes : The amine group can form hydrogen bonds, influencing enzyme activity and selectivity.
  • Modulation of Biological Pathways : The compound may act on specific signaling pathways, affecting cellular processes such as inflammation and cell proliferation.

Antimicrobial Activity

Research has shown that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study reported that derivatives with trifluoromethyl substitutions demonstrated potent growth inhibition against drug-resistant bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundS. aureus1 µg/mL
Other Pyrazole DerivativesVarious strainsRanging from 6.25 µg/mL to 40 µg/mL

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

  • Synthesis and Evaluation of Pyrazole Derivatives :
    A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activities. Compounds exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .
  • Antimicrobial Studies :
    In a comprehensive study, various pyrazole derivatives were screened against multiple bacterial strains. The results indicated that compounds with trifluoromethyl groups showed enhanced antimicrobial activity compared to their non-fluorinated counterparts .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other similar compounds:

Compound Activity Remarks
4-(Trifluoromethoxy)phenyl derivativesAntimicrobialSimilar mechanism but different substitutions
Trifluoromethyl ethersAntiviralExhibits distinct properties due to structural differences

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 5-(3-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine in academic research?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted phenylhydrazines and α,β-unsaturated carbonyl compounds. Key steps include:
  • Cyclocondensation : Use 3-(trifluoromethoxy)phenylhydrazine with β-keto esters or nitriles under acidic (e.g., acetic acid) or basic (e.g., KOH/EtOH) conditions to form the pyrazole core .
  • Amination : Introduce the amine group via nucleophilic substitution or catalytic hydrogenation, ensuring inert atmospheres (N₂/Ar) to prevent oxidation .
  • Optimization : Reaction yields improve with catalysts like BF₃·Et₂O (for diazonium salt stabilization) and controlled temperatures (−20°C to 80°C) . Purification via column chromatography (silica gel, hexane/EtOAc) is recommended .

Q. How can spectroscopic techniques (e.g., NMR, MS) be effectively utilized to characterize this compound and verify its structural integrity?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify protons on the pyrazole ring (δ 6.5–7.5 ppm for aromatic H; δ 5.5–6.0 ppm for NH₂). The trifluoromethoxy group shows a distinct ¹⁹F NMR signal at δ −55 to −60 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of CF₃O− group) .
  • IR Spectroscopy : Detect NH₂ stretching (3300–3500 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Q. What are the key considerations for designing biological activity screens for pyrazole-3-amine derivatives like this compound?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes (e.g., kinases, cyclooxygenases) or receptors (e.g., GPCRs) known to interact with pyrazole scaffolds .
  • Assay Conditions : Use physiological pH (7.4) and temperature (37°C) for in vitro screens. Include controls for non-specific binding (e.g., BSA) .
  • Structural Analogs : Compare activity with compounds like 3-(4-benzylphenyl)-1H-pyrazol-5-amine, which showed antimicrobial efficacy in similar assays .

Advanced Research Questions

Q. How do solvent systems and reaction conditions influence the tautomeric behavior and stability of this compound?

  • Methodological Answer :
  • Tautomerism Analysis : Use X-ray crystallography (as in triazole analogs) to identify dominant tautomers. Polar solvents (e.g., DMSO) stabilize zwitterionic forms via H-bonding, while non-polar solvents (e.g., toluene) favor neutral tautomers .
  • Stability Studies : Monitor degradation under UV light or oxidative conditions (H₂O₂) via HPLC. Stabilize with antioxidants (e.g., BHT) in storage .

Q. What computational chemistry approaches are most effective for predicting the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electron density maps (e.g., Fukui indices) for nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2). Validate with MD simulations (NAMD) to assess binding stability .

Q. What strategies exist for resolving contradictory data regarding the biological activity or synthetic yields of this compound across different studies?

  • Methodological Answer :
  • Reproducibility Checks : Standardize reaction protocols (e.g., solvent purity, catalyst batch) and biological assays (cell line passage number) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Cross-reference with structural analogs (e.g., 3-(2-ethoxy-5-propylphenyl)-1H-pyrazol-5-amine) to isolate substituent effects .

Q. How can researchers modify the substitution pattern on the phenyl ring of this compound to tune its physicochemical properties for specific applications?

  • Methodological Answer :
  • Electron-Withdrawing Groups : Introduce nitro (-NO₂) or cyano (-CN) groups to enhance electrophilicity for kinase inhibition .
  • Lipophilicity Adjustments : Add alkyl chains (e.g., propyl) to improve membrane permeability. Quantify via logP measurements (shake-flask method) .

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